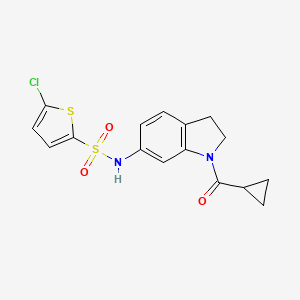

5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide

Description

This compound features a thiophene-2-sulfonamide core substituted with a chlorine atom at position 5 and an N-linked cyclopropanecarbonyl-2,3-dihydroindole moiety.

Properties

IUPAC Name |

5-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S2/c17-14-5-6-15(23-14)24(21,22)18-12-4-3-10-7-8-19(13(10)9-12)16(20)11-1-2-11/h3-6,9,11,18H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDAAROYNHTFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with a cyclopropanecarbonyl group and a chloro substituent.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to form an amino group.

Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 5-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfoxide or sulfone.

Reduction: 5-Amino-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

Biology: The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Material Science: Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Compared Compounds

Key Comparative Insights

Pharmacophore Variations

- Target vs. 11b (Anticancer Agent): Both share the 5-chlorothiophene sulfonamide core. However, 11b incorporates a triazole-phenoxybenzyl group instead of the dihydroindole-cyclopropane moiety. The triazole in 11b may enhance π-π stacking interactions with target proteins, whereas the rigid dihydroindole in the target compound could improve metabolic stability .

- Target vs. γ-Secretase Inhibitor (3) : Compound 3 uses a chiral trifluoro-hydroxymethyl-butyl chain, enabling oral bioavailability and selectivity for γ-secretase. In contrast, the target’s cyclopropane-dihydroindole group may prioritize binding to alternative targets (e.g., kinases or proteases) .

Biological Activity

5-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process typically beginning with the preparation of the indole derivative followed by the introduction of the thiophene sulfonamide moiety. The general synthetic route includes:

- Formation of Indole Derivative : Starting from cyclopropanecarbonyl precursors.

- Sulfonamide Formation : Reaction with thiophene-2-sulfonyl chloride under basic conditions.

- Chlorination : Introduction of the chlorine atom at the 5-position of the indole.

This synthetic pathway is crucial for obtaining compounds with desired biological activity and selectivity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its role as an inhibitor for carbonic anhydrases (CAs), which are important targets in cancer therapy.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that compounds structurally related to this sulfonamide exhibit significant inhibitory activity against transmembrane isoforms of carbonic anhydrases (CA IX and XII). For instance:

- Compound Efficacy : Compounds similar to this sulfonamide showed IC50 values ranging from 51.6 to 99.6 nM against CA IX, indicating strong inhibitory potential compared to established inhibitors like acetazolamide (AZM) .

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound can reduce cell viability in various cancer cell lines, particularly those overexpressing CA IX under hypoxic conditions:

- Cell Lines Tested : HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells were particularly responsive to treatment with derivatives of this sulfonamide.

Structure-Activity Relationships (SAR)

The biological activity is influenced by structural modifications. Key observations include:

- Chlorine Substitution : The presence of a chlorine atom at the 5-position enhances the inhibitory activity against CA IX.

- Aliphatic Chain Variations : Different aliphatic chains attached to the sulfonamide nitrogen have shown varied effects on potency, with certain chains yielding higher activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- NCI Screening : A series of compounds were screened against a panel of 60 human tumor cell lines, revealing cytotoxic effects particularly against leukemia cell lines .

- In Vivo Evaluations : Compounds exhibiting promising in vitro results were further evaluated in xenograft models, demonstrating potential for therapeutic applications in oncology.

Data Summary Table

| Compound Name | Biological Activity | IC50 (nM) | Cell Lines Tested |

|---|---|---|---|

| This compound | CA IX Inhibitor | 51.6 - 99.6 | HT-29, MDA-MB-231 |

| Related Compound A | Cytotoxicity | <100 | Various Tumor Lines |

| Related Compound B | Migration Inhibition | N/A | MDA-MB-231 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.